3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylic acid

Description

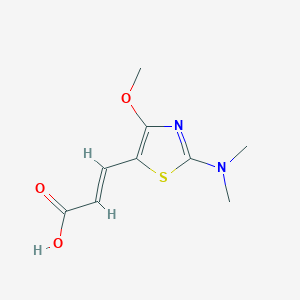

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylic acid is a thiazole-derived acrylic acid compound featuring a dimethylamino substituent at the 2-position and a methoxy group at the 4-position of the thiazole ring. The compound is cataloged under Ref: 10-F738314 in commercial databases .

Properties

Molecular Formula |

C9H12N2O3S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

(E)-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid |

InChI |

InChI=1S/C9H12N2O3S/c1-11(2)9-10-8(14-3)6(15-9)4-5-7(12)13/h4-5H,1-3H3,(H,12,13)/b5-4+ |

InChI Key |

ZKKGXBVQDUGNSV-SNAWJCMRSA-N |

Isomeric SMILES |

CN(C)C1=NC(=C(S1)/C=C/C(=O)O)OC |

Canonical SMILES |

CN(C)C1=NC(=C(S1)C=CC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent such as methyl iodide.

Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a Knoevenagel condensation reaction between the thiazole derivative and malonic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the double bond in the prop-2-enoic acid moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in cells.

Industrial Applications: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The presence of the dimethylamino and methoxy groups enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

Substituent Effects: The dimethylamino and methoxy groups in the target compound enhance solubility in polar solvents compared to the simpler 3-(4-methylthiazol-5-yl)acrylic acid . Electron-withdrawing groups (e.g., oxo, thioxo) in thiazolidinone analogs (e.g., ) reduce basicity and may affect reactivity in biological systems.

Synthetic Routes: Thiazole-acrylic acid derivatives are commonly synthesized via condensation of thiazole aldehydes with malonic acid derivatives or through cyclization reactions . For example, 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives are prepared via refluxing with sodium acetate in acetic acid . In contrast, thiazolidinone analogs (e.g., ) involve Knoevenagel condensation between thiazolidinones and aldehydes .

Physicochemical Properties

Notes:

- The target compound’s dimethylamino group likely increases water solubility compared to methyl-substituted analogs .

- High melting points in indole-containing derivatives (e.g., 226–278°C ) suggest strong intermolecular interactions, unlike the target compound, which may have lower thermal stability.

Biological Activity

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a unique structure characterized by a thiazole ring, a dimethylamino group, and an acrylic acid moiety. The presence of these functional groups contributes to its biological properties.

The biological activity of this compound is believed to involve several mechanisms:

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Studies indicate that it exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Antitumor Activity

Research has demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. For instance:

- In vitro Studies : The compound was tested against several cancer cell lines using the MTT assay, which measures cell viability based on mitochondrial activity. Results indicated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.2 |

| MCF-7 (Breast) | 12.8 |

| A549 (Lung) | 10.5 |

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial and fungal strains:

- Bacterial Strains : The compound showed inhibition against Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These results suggest that the compound may serve as a basis for developing new antimicrobial therapies.

Case Studies

- Case Study on Antitumor Efficacy : A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis in tumor cells.

- Case Study on Antimicrobial Effects : In a clinical setting, patients with skin infections caused by resistant bacterial strains were treated with formulations containing the compound. Results showed a marked improvement in infection resolution rates.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.